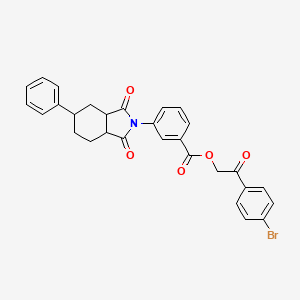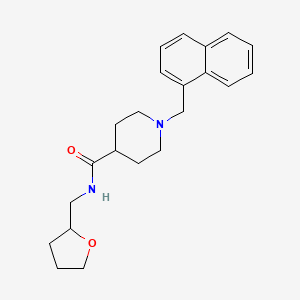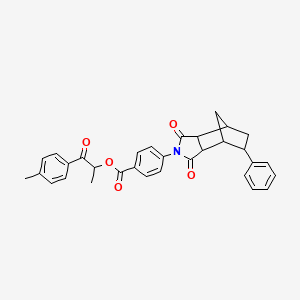
(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound that belongs to the class of thiazinanes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives, phenyl isocyanates, and thiazinane precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches may be employed to enhance efficiency and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce simpler compounds with reduced functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and signaling pathways that mediate its biological effects. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2Z)-N-(naphthalen-1-yl)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide include other thiazinane derivatives and related heterocyclic compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the naphthalene and phenyl groups, which may confer unique biological and chemical properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C27H21N3O2S |
|---|---|
Poids moléculaire |
451.5 g/mol |
Nom IUPAC |
N-naphthalen-1-yl-4-oxo-3-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H21N3O2S/c31-25-18-24(26(32)29-23-17-9-11-19-10-7-8-16-22(19)23)33-27(28-20-12-3-1-4-13-20)30(25)21-14-5-2-6-15-21/h1-17,24H,18H2,(H,29,32) |
Clé InChI |
OAIYRIBNFPQAEC-UHFFFAOYSA-N |
SMILES canonique |
C1C(SC(=NC2=CC=CC=C2)N(C1=O)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)


![Ethyl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12462388.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(2-hydroxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B12462408.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)



![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)

![2-(2,5-dimethylphenyl)-2-oxoethyl 2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12462442.png)

![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide](/img/structure/B12462444.png)
